molecular formula C14H20N2O2 B157859 Benzyl (piperidin-4-ylmethyl)carbamate CAS No. 132431-09-5

Benzyl (piperidin-4-ylmethyl)carbamate

Cat. No. B157859
M. Wt: 248.32 g/mol
InChI Key: BZHPVEHRXAKHMV-UHFFFAOYSA-N
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Description

Benzyl (piperidin-4-ylmethyl)carbamate is a chemical compound with the linear formula C14H20N2O2 . It is a solid substance .


Synthesis Analysis

An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

The molecular structure of Benzyl (piperidin-4-ylmethyl)carbamate is represented by the InChI code: 1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) .


Chemical Reactions Analysis

The synthesis of Benzyl (piperidin-4-ylmethyl)carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Physical And Chemical Properties Analysis

Benzyl (piperidin-4-ylmethyl)carbamate has a molecular weight of 248.32 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

  • Catalytic Applications :

    • Benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate has been used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates to form piperidine derivatives. This process is effective in the formation of various heterocycles with high exo-selectivity (Zhang et al., 2006).
  • Pharmacological Properties :

    • Piperidine structures, including those derived from N-Vinyl amides and carbamates, have been synthesized using oxidative carbon–hydrogen bond functionalizations. These structures demonstrate significant pharmacological potential, including applications in treating diseases like tuberculosis (Brizgys et al., 2012).
    • Certain piperidin-4-imine derivatives, which are structurally related to Benzyl (piperidin-4-ylmethyl)carbamate, have shown potent antitubercular activity. These compounds have been synthesized and characterized for their pharmacokinetic profiles (Revathi et al., 2015).
  • Chemical Synthesis and Modification :

    • Studies have shown that certain carbamate derivatives, including those with piperidine moieties, are potent butyrylcholinesterase inhibitors. These findings have implications for the treatment of neurological disorders like Alzheimer's disease (Bajda et al., 2018).
    • Research on the selective ring-opening of N-alkyl pyrrolidines with chloroformates to form 4-chlorobutyl carbamates has shown that the reaction pathways depend on the nitrogen substituent. This has implications for the synthesis of bifunctional compounds (Yu et al., 2017).
  • Structural and Mechanistic Studies :

    • The X-ray crystal structure analysis of compounds like 4-diphenylcarbamyl-N-methylpiperidine methobromide has provided insights into the low activity and selectivity of the carbamate at muscarinic receptors. This helps in understanding the structure-activity relationships in drug design (Barlow & Johnson, 1989).
  • Synthesis of Novel Monomers :

    • New monomers like 2,2,6,6-tetramethyl-4-piperidinyl allyl carbamate have been synthesized and characterized. These monomers are significant in the field of polymer degradation and stability (Pan et al., 1994).

Safety And Hazards

The safety information for Benzyl (piperidin-4-ylmethyl)carbamate includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Piperidines, which include Benzyl (piperidin-4-ylmethyl)carbamate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

benzyl N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHPVEHRXAKHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564267
Record name Benzyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (piperidin-4-ylmethyl)carbamate

CAS RN

132431-09-5
Record name Benzyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3 (4.4 g, 13 mmol) in 90 ml of methylene chloride was added 45 ml of TFA. After stirring at room temperature for 24 hours, the solvents were removed in vacuo and the residue partitioned between chloroform and 10% Na2CO3. The organics were dried over MgSO4, filtered, and the solvent removed in vacuo to give the title compound.
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bengtsson, S Blaho, DB Saitton, K Brickmann… - Bioorganic & medicinal …, 2011 - Elsevier
Inhibition of acetyl-CoA carboxylases has the potential for modulating long chain fatty acid biosynthesis and mitochondrial fatty acid oxidation. Hybridization of weak inhibitors of ACC2 …
Number of citations: 34 www.sciencedirect.com

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